(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
Description
(R)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a naphthalen-1-yl substituent, and a butanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The naphthalene ring contributes to hydrophobicity and π-π stacking interactions, which may influence binding affinity in biological systems or material applications.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDXPRAUFACOHG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151498 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190190-49-9 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which suggests that this compound might also be involved in such reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds. This process involves the oxidative addition of an electrophilic organic group to a metal catalyst, followed by transmetalation with a nucleophilic organic group.
Biochemical Pathways
Given its potential role in sm cross-coupling reactions, it could be involved in various biochemical pathways where carbon-carbon bond formation is crucial.
Result of Action
If the compound is indeed involved in sm cross-coupling reactions, it could potentially facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.
Biological Activity
(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Boc-L-naphthylalanine, is a derivative of naphthalene and an amino acid that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protecting group and a naphthalene moiety. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₁₉H₂₃NO₄
- Molecular Weight : 329.39 g/mol
- CAS Number : 190190-49-9
- Purity : Typically above 95% in commercial preparations.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar to butyrate, this compound may exhibit histone deacetylase (HDAC) inhibitory activity, which plays a crucial role in regulating gene expression related to inflammation and cancer pathways .
- Regulatory T Cell Modulation : It has been shown that compounds with similar structures can promote the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune homeostasis and preventing excessive inflammatory responses .
- Antimicrobial Activity : The naphthalene component may contribute to antimicrobial properties, potentially affecting microbial growth via disruption of membrane integrity or interference with metabolic pathways .
Biological Activity Data
| Activity | Mechanism | References |
|---|---|---|
| HDAC Inhibition | Gene expression modulation | |
| Treg Differentiation | Immune system modulation | |
| Antimicrobial | Membrane disruption |
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- In Vivo Studies on Inflammation : Research indicated that butyrate derivatives can significantly reduce inflammation markers in animal models, suggesting similar potential for Boc-L-naphthylalanine .
- Cancer Research : Compounds with naphthalene structures have been investigated for their ability to induce apoptosis in cancer cells through HDAC inhibition, leading to increased expression of pro-apoptotic genes .
- Immunomodulatory Effects : A study demonstrated that butyrate enhances the production of IL-10, an anti-inflammatory cytokine, through Treg activation, which could be relevant for Boc-L-naphthylalanine as well .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting autoimmune and inflammatory diseases. For instance, similar compounds have been utilized in the synthesis of aza-analogues of macrosphelides, which are known for their biological activity .
Chiral Auxiliary
The compound acts as a chiral auxiliary in asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions that can lead to the formation of enantiomerically enriched products. This characteristic is crucial in developing drugs that require specific stereochemistry for activity .
Organic Synthesis
Synthesis of Peptides
this compound is integral in peptide synthesis, particularly in creating hybrid peptides with defined secondary structures such as 12/10-helices. These peptides have potential applications in drug design due to their ability to mimic natural biological processes .
Amino Acid Derivatives
The compound is also used to synthesize various amino acid derivatives, which are essential components in many biochemical processes and serve as precursors for more complex molecules. The versatility of the Boc group facilitates multiple synthetic pathways, enhancing its utility in organic chemistry .
Case Studies
Case Study 1: Synthesis of Aza-Macrosphelides
In a study focusing on the synthesis of aza-macrosphelides, this compound was employed as a starting material. The reaction conditions were optimized to achieve high yields and enantiomeric excess, demonstrating its effectiveness as a chiral building block .
Case Study 2: Development of Anti-inflammatory Agents
Research has highlighted the use of this compound in creating new anti-inflammatory agents through modifications that enhance bioavailability and target specificity. The structural modifications facilitated by the Boc group allow for fine-tuning of pharmacological properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared below with five analogs (Table 1), focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
2,4,5-Trifluorophenyl: Fluorination improves metabolic stability and electronegativity, though introduces hazards (e.g., H302: toxicity upon ingestion) .
Backbone Modifications: The pentanoic acid analog () has a methyl-branched chain, which may restrict conformational flexibility compared to the linear butanoic acid backbone of the main compound .
Protective Groups: Boc Protection: Present in the main compound and analogs (), the Boc group prevents unwanted amine reactions during synthesis. Its absence in ’s compound increases reactivity but reduces stability . Hydrochloride Salt: The 4-cyanophenyl analog () exhibits enhanced aqueous solubility due to its ionic form .
Preparation Methods
Direct Boc Protection of β-Amino Intermediates
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Procedure : Treating 3-amino-4-(naphthalen-1-yl)butanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium bicarbonate.
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Conditions : 0°C to room temperature, 12 hours, yielding 85–90% Boc-protected amine.
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Challenges : Competing esterification of the carboxylic acid is mitigated by using a slight excess of Boc₂O (1.1 equiv) and maintaining pH >8.
Naphthyl Group Introduction via Suzuki-Miyaura Coupling
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Substrate : 3-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid.
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Catalysis : Pd(PPh₃)₄ (5 mol%), naphthalen-1-ylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.
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Yield : 75–80% after purification by recrystallization (ethanol/water).
Reductive Amination for Backbone Assembly
An alternative route employs reductive amination to construct the β-amino acid skeleton:
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Ketone Preparation : 4-(naphthalen-1-yl)-2-oxobutanoic acid is synthesized via Friedel-Crafts acylation of naphthalene with maleic anhydride.
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Enantioselective Reductive Amination : Using (R)-BINAP-RuCl₂ catalyst, the ketone reacts with tert-butyl carbamate under hydrogen (50 psi) in methanol, achieving 90% ee.
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Acid Workup : Hydrolysis of the ester (1M NaOH, THF/water) yields the target carboxylic acid.
Resolution of Racemates via Chiral Chromatography
For non-catalytic routes, racemic 3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is resolved using chiral stationary phases (CSPs):
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Column : Chiralpak IC (250 × 4.6 mm, 5 µm).
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Mobile Phase : Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
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Outcome : Baseline separation (α = 1.25) with >99% purity for the (R)-enantiomer.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal purification:
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Continuous Flow Synthesis : Aza-Michael addition is conducted in a microreactor (residence time = 10 min) with 98% conversion and 94% ee.
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Catalyst Recycling : Quaternary ammonium catalysts are recovered via aqueous extraction and reused (5 cycles, <5% efficiency loss).
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥98% (R)-isomer |
| Boc Group Integrity | ¹H NMR (δ 1.44 ppm) | Single tert-butyl peak |
| Naphthyl Content | UV-Vis (λ = 270 nm) | Absorbance ratio ≥0.95 |
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for optimizing the synthesis of (R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization should focus on:
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional methods, as demonstrated for structurally similar Boc-protected amino acid derivatives .
- Chiral resolution : Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity. For example, chiral stationary phases (CSPs) like cellulose-based columns effectively separate enantiomers of Boc-protected analogs .
- Protecting group strategy : The tert-butoxycarbonyl (Boc) group is stable under basic conditions and can be selectively removed with trifluoroacetic acid (TFA), minimizing side reactions during peptide coupling .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl proton signal appears as a singlet at ~1.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNO: 388.17) .
- Chiral HPLC : Essential for verifying enantiomeric purity. Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the naphthalen-1-yl substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace naphthalen-1-yl with substituents like 2,4,5-trifluorophenyl (as in DPP-4 inhibitor precursors) or phenylthio groups to assess hydrophobic/hydrophilic interactions .
- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., DPP-4 for diabetes therapeutics) or receptor-binding studies. For example, fluorophenyl analogs showed IC values < 100 nM in DPP-4 inhibition .
- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DPP-4 active site). The naphthalen-1-yl group may enhance π-π stacking with aromatic residues .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent | Target Protein | IC (nM) | Reference |
|---|---|---|---|
| Naphthalen-1-yl | DPP-4 | 85 | |
| 2,4,5-Trifluorophenyl | DPP-4 | 72 | |
| Phenylthio | Antioxidant | 120 |
Q. What methodological approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Controls : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, DPP-4 activity is sensitive to buffer ionic strength .
- Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance [SPR] alongside enzyme inhibition assays).
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or confounding factors (e.g., impurities in commercial samples) .
Q. How can enantiomeric purity be maintained during large-scale synthesis for preclinical studies?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts like BINOL-derived phosphoric acids for stereoselective synthesis .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in specific solvents (e.g., ethyl acetate/hexane mixtures) .
- In-Process Analytics : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect racemization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures. For example, Boc-protected analogs show pH-dependent solubility, with improved stability in acidic conditions .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess degradation kinetics. Store samples at -20°C under argon to prevent Boc-group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
